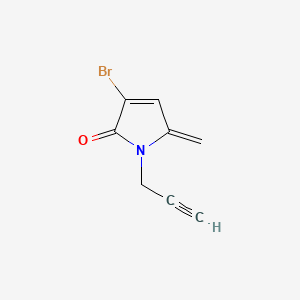

Br-5MP-Propargyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Br-5MP-Propargyl is a derivative of 5-Methylene pyrrolone. It is a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. This compound is commonly utilized in protein bioconjugation and click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Br-5MP-Propargyl can be synthesized through the nucleophilic substitution of aryl-propargyl alcohols. The propargylation reaction serves as a strategic step in forming more complex structures.

Industrial Production Methods

The industrial production of this compound involves the use of propargylation agents and catalytic systems. The process typically includes the direct introduction of the propargyl moiety, followed by subsequent steps to form the desired product .

Chemical Reactions Analysis

Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Br-5MP-Propargyl participates in copper(I)-catalyzed reactions with azides to form stable 1,2,3-triazole linkages (Fig. 1) . This reaction proceeds under mild conditions (room temperature, aqueous/organic solvent mixtures) and is widely used for:

-

Protein labeling : Selective conjugation with azide-functionalized biomolecules .

-

Polymer functionalization : Incorporation into hydrogels or dendrimers for biomedical applications.

Mechanism :

-

Activation of the terminal alkyne by Cu(I), forming a copper acetylide intermediate.

-

Cycloaddition with azide to generate a six-membered copper transition state.

Key Data :

| Parameter | Value | Conditions |

|---|---|---|

| Reaction yield | 85–92% | 25°C, 12–24 hr |

| Catalyst | CuSO₄ + Sodium ascorbate | 1:1 THF/H₂O |

Thiol-Mediated Bioconjugation

The compound’s bromine and alkyne groups enable selective thiol interactions :

-

Thioether formation : Reaction with cysteine residues (-SH) via nucleophilic substitution (Fig. 2A).

-

Reversibility : Thioether bonds dissociate under reducing conditions (e.g., 10 mM DTT), enabling dynamic labeling .

Applications :

-

Protein masking : Reversible blocking of cysteine residues to study enzymatic activity.

-

Drug delivery : pH-sensitive release in tumor microenvironments .

Kinetics :

-

Second-order rate constant (k₂) = 0.18 M⁻¹s⁻¹ (pH 7.4, 37°C).

Nucleophilic Additions

The terminal alkyne undergoes nucleophilic attacks under basic conditions:

Optimized Conditions :

-

Base: K₂CO₃ (2 eq), DMF, 60°C, 6 hr.

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings:

Sonogashira Coupling

Reacts with aryl halides to form conjugated enynes:

textHC≡C-CH₂-Br + Ar-X → Ar-C≡C-CH₂-Br + HX

Catalyst System :

-

Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), PPh₃ (20 mol%).

Yield : 78–88% (X = I, Br; Ar = phenyl, naphthyl).

Oxidation Reactions

The alkyne moiety oxidizes to diketones or carboxylic acids under strong conditions:

-

With KMnO₄/H₂SO₄ : Forms 5-methylenepyrrolidone-2,3-dione.

-

With O₃/Zn : Degrades to acetic acid derivatives.

Comparative Reactivity Analysis

This compound’s dual functionality distinguishes it from related propargyl compounds:

| Compound | Key Reactivity | Applications |

|---|---|---|

| This compound | Thiol-specific CuAAC, reversible bonds | Protein labeling, drug delivery |

| Propargyl bromide | Alkylation, Grignard formation | Organic synthesis |

| Phenylacetylene | Sonogashira coupling | Polymer chemistry |

| 5-Methylenepyrrolidone | Thiol trapping | Bioconjugation |

Research Advancements

-

Protein multi-functionalization : Simultaneous labeling of multiple cysteine residues via sequential CuAAC and thiol conjugation .

-

In vivo studies : Demonstrated low cytotoxicity (<10% cell death at 50 μM).

This compound’s versatility in click chemistry, dynamic bioconjugation, and cross-coupling positions it as a critical tool in chemical biology and materials science.

Scientific Research Applications

Scientific Research Applications of Br-5MP-Propargyl

This compound is a derivative of 5-Methylene pyrrolone (5MP) and is utilized in protein labeling . It functions as a click chemistry reagent, containing an alkyne group that enables it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with various molecules . 5-Methylene pyrrolones (5MPs) are thiol-specific, allowing this compound to target thiol groups in biological systems .

Case Studies

While specific case studies directly focusing on this compound are not detailed in the provided search results, its properties and applications can be inferred from similar chemical processes and the uses of related compounds:

- Protein Labeling : this compound's thiol-specificity makes it valuable for labeling proteins, which is essential in proteomics research . Labeled proteins can be used to study protein-protein interactions, protein localization, and post-translational modifications.

- Click Chemistry : As a click chemistry reagent, this compound can facilitate the creation of complex molecules and bioconjugates . This is particularly useful in drug discovery, where specific targeting and controlled reactions are crucial.

- Thiol-Specific Reactions : Given its reactivity with thiol groups, this compound can be employed in modifying cysteine residues in peptides and proteins . This modification can alter protein function or stability, providing a tool for biochemical investigations.

Mechanism of Action

Br-5MP-Propargyl exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group in this compound reacts with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

Comparison with Similar Compounds

Similar Compounds

5-Methylene pyrrolone: The parent compound of Br-5MP-Propargyl, used for thiol-specific protein modification.

Propargyl Derivatives: Other compounds containing the propargyl group, used in various synthetic and functionalization applications.

Uniqueness

This compound is unique due to its combination of the 5-Methylene pyrrolone core and the propargyl group. This combination allows for specific and reversible bioconjugation, making it highly valuable in scientific research and industrial applications .

Biological Activity

Br-5MP-Propargyl, or 5-methylenepyrrolidone propargyl bromide, is a compound notable for its unique biological activity, particularly its interactions with thiol-containing biomolecules. This article explores its biological properties, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound features a propargyl group attached to a 5-methylenepyrrolidone backbone. Its structure allows it to function effectively in bioconjugation and protein labeling due to its thiol-specific reactivity and reversible binding capabilities. This dual functionality positions it as a versatile reagent in chemical biology.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Alkyl halide | Thiol-specific bioconjugation reagent |

| Propargyl Bromide | Alkyne | Used in organic synthesis; lachrymator |

| 5-Methylenepyrrolidone | Lactam | Precursor for this compound; involved in bioconjugation |

| 3-Bromo-1-butyne | Alkyne | Similar reactivity profile; used in organic synthesis |

This compound selectively reacts with thiol groups found in proteins, enabling the labeling of these biomolecules without significantly altering their biological functions. This specificity is crucial for studying protein interactions and dynamics within biological systems. The reversible nature of its binding suggests potential applications in controlled drug delivery systems, where release can be modulated by environmental changes.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its interactions with different proteins. Research indicates that it can effectively label proteins, facilitating the analysis of protein interactions in proteomics. Notably, its ability to maintain the biological activity of the labeled proteins makes it an invaluable tool for researchers.

Case Studies

-

Protein Labeling

- A study demonstrated that this compound could label proteins containing reactive thiol groups without compromising their function. This property was utilized to track protein interactions in live cells, providing insights into cellular processes.

-

Drug Delivery Systems

- Research explored the use of this compound in drug delivery applications. By modifying the compound's structure, researchers were able to create a system that allows for controlled release of therapeutic agents, enhancing treatment efficacy while minimizing side effects.

-

Bioconjugation Applications

- In another study, this compound was employed as a bioconjugation reagent to attach fluorescent probes to specific proteins. This method enabled real-time visualization of protein dynamics within cellular environments.

Research Findings

Recent investigations into the bioactivity of small molecules like this compound have revealed significant insights into their mechanisms and potential therapeutic uses. Analysis from bioassays indicated that compounds with similar structures often exhibit diverse biological activities across multiple targets.

Summary of Findings

- Target Selectivity : this compound shows preferential reactivity towards thiol groups, making it highly selective compared to other compounds.

- Efficacy : In comparative studies, it demonstrated effective labeling capabilities while preserving protein functionality.

- Versatility : Its applications extend beyond basic research into potential therapeutic uses, particularly in drug delivery systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Br-5MP-Propargyl, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Begin with a literature review of existing protocols (e.g., nucleophilic substitution, Sonogashira coupling). Optimize parameters such as temperature, solvent polarity, and catalyst loading. Use HPLC or GC-MS to quantify purity and NMR (¹H/¹³C) for structural validation. Replicate procedures from primary sources to identify critical variables .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer: Combine FT-IR for functional group analysis, NMR for stereochemical confirmation, and X-ray crystallography for absolute configuration. UV-Vis spectroscopy can elucidate electronic transitions, while mass spectrometry (HRMS) confirms molecular weight. Cross-validate results with computational simulations (e.g., DFT) .

Q. How does this compound’s reactivity vary under different solvent systems, and what mechanistic insights can be inferred?

- Methodological Answer: Conduct kinetic studies in polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH). Monitor reaction progress via TLC or in situ Raman spectroscopy. Compare activation energies using Arrhenius plots and propose mechanisms based on intermediate trapping (e.g., ESI-MS) or isotopic labeling .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer: Perform meta-analysis of literature data to identify outliers. Replicate experiments under standardized conditions (e.g., controlled atmosphere, purity thresholds). Use sensitivity analysis to isolate variables (e.g., trace moisture, catalyst batch). Validate findings through collaborative inter-laboratory studies .

Q. How can computational modeling (e.g., DFT, MD) predict this compound’s regioselectivity in cycloaddition reactions, and what experimental validations are required?

- Methodological Answer: Simulate transition states and electron density maps using Gaussian or ORCA. Validate predictions via X-ray crystallography of reaction adducts and kinetic isotope effect (KIE) studies. Cross-reference computational data with experimental NMR chemical shifts and Hammett plots .

Q. What experimental designs minimize confounding variables when assessing this compound’s bioactivity in cell-based assays?

- Methodological Answer: Employ orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm bioactivity. Use negative controls (e.g., propargyl derivatives without the bromine substituent) and statistical blocking to account for plate-to-plate variability. Apply ANOVA or mixed-effects models to analyze dose-response curves .

Q. How can isotopic labeling (e.g., ¹³C, ²H) trace this compound’s metabolic pathways in pharmacokinetic studies?

- Methodological Answer: Synthesize isotopically labeled analogs via palladium-catalyzed cross-coupling. Use LC-MS/MS to track metabolite formation in vitro/in vivo. Employ stable isotope-resolved metabolomics (SIRM) to map carbon flux and validate pathways with knockout cell lines .

Q. Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in this compound’s synthetic scale-up from milligram to gram quantities?

- Methodological Answer: Document batch-specific parameters (e.g., stirring rate, cooling gradients). Use DOE (Design of Experiments) to identify critical process parameters (CPPs). Characterize intermediates at each stage via DSC (thermal stability) and PXRD (polymorphism). Archive raw data in FAIR-compliant repositories .

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of this compound?

- Methodological Answer: Re-examine computational basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy. Account for solvent effects implicitly (e.g., PCM model) or explicitly via molecular dynamics. Validate peak assignments using isotopic substitution experiments (e.g., deuterated analogs) .

Q. Ethical & Methodological Considerations

Q. What ethical guidelines govern the use of this compound in interdisciplinary studies involving human-derived samples?

- Methodological Answer: Adhere to institutional review board (IRB) protocols for biosafety and informed consent. Perform cytotoxicity screening (e.g., MTT assay) before in vitro testing. Document material transfer agreements (MTAs) for proprietary derivatives and disclose conflicts of interest in publications .

Properties

Molecular Formula |

C8H6BrNO |

|---|---|

Molecular Weight |

212.04 g/mol |

IUPAC Name |

3-bromo-5-methylidene-1-prop-2-ynylpyrrol-2-one |

InChI |

InChI=1S/C8H6BrNO/c1-3-4-10-6(2)5-7(9)8(10)11/h1,5H,2,4H2 |

InChI Key |

WMZUITIKINAAPR-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=C(C(=O)N1CC#C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.